
1,3-Dimethylcyclopropene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethylcyclopropene: is a cyclopropene derivative characterized by the presence of two methyl groups attached to the first and third carbon atoms of the cyclopropene ring. This compound is of significant interest due to its unique structural features and reactivity, which make it a valuable subject of study in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Dimethylcyclopropene can be synthesized through various methods, including the reaction of tiglic acid with lithium diisopropylamide (LDA) to form 1-lithio-1,3-dimethylcyclopropene, which can then be trapped with electrophiles to produce the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of carbenes or carbenoid intermediates to form the cyclopropene ring. The Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and zinc-copper couple, is a common method for synthesizing cyclopropane derivatives .
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Dimethylcyclopropene undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of cyclopropane derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the cyclopropene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using halogens or halogenating agents.
Major Products:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Cyclopropane derivatives.
Substitution: Halogenated cyclopropenes and other substituted derivatives.
Aplicaciones Científicas De Investigación
1,3-Dimethylcyclopropene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-dimethylcyclopropene involves its interaction with molecular targets such as ethylene receptors. The compound acts as an ethylene antagonist, binding to the receptor and inhibiting the effects of ethylene. This mechanism is particularly relevant in plant biology, where it is used to regulate ethylene responses in plants .
Comparación Con Compuestos Similares
- Cyclopropene
- 1-Methylcyclopropene
- 3,3-Dimethylcyclopropene
- 1,3,3-Trimethylcyclopropene
- 3-Methyl-3-vinylcyclopropene
- 3-Methyl-3-ethynylcyclopropene
- 1,2-Dimethylcyclopropene
Comparison: 1,3-Dimethylcyclopropene is unique due to its specific substitution pattern, which influences its reactivity and interactions with molecular targets. Compared to other cyclopropene derivatives, it exhibits distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
82190-83-8 |
|---|---|
Fórmula molecular |
C5H8 |
Peso molecular |
68.12 g/mol |
Nombre IUPAC |
1,3-dimethylcyclopropene |
InChI |
InChI=1S/C5H8/c1-4-3-5(4)2/h3-4H,1-2H3 |
Clave InChI |
SSFOZRFKIOXSEL-UHFFFAOYSA-N |
SMILES canónico |
CC1C=C1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




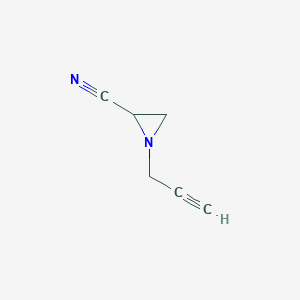
![disodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+)](/img/structure/B14431821.png)
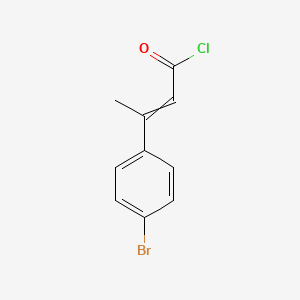

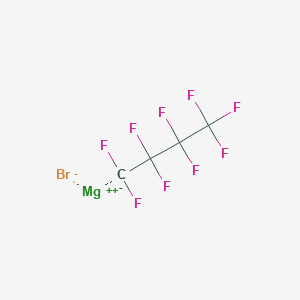
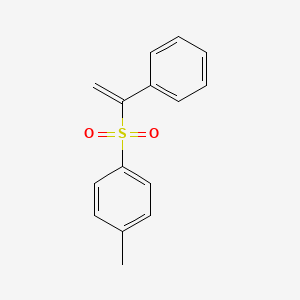

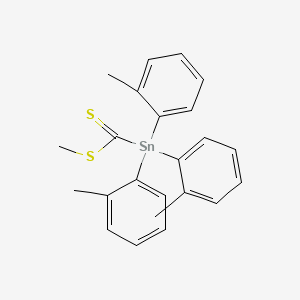
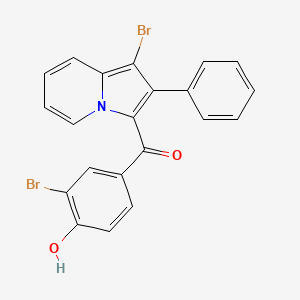
![methyl (E)-7-[1-(benzenesulfonyl)-3-[tert-butyl(dimethyl)silyl]oxy-2-[(E)-3-[tert-butyl(dimethyl)silyl]oxyoct-1-enyl]-5-(dimethylamino)cyclopentyl]hept-5-enoate](/img/structure/B14431861.png)
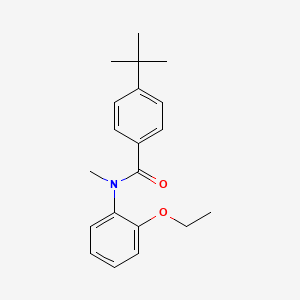
![Methyl 4-[[[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamoylamino]methyl]benzoate;chloride](/img/structure/B14431888.png)
